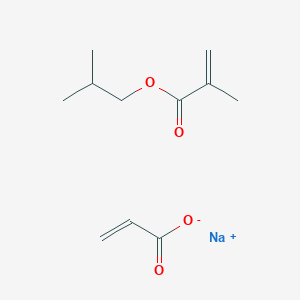
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is a polymeric compound that is widely used in various industrial applications. This compound is known for its unique properties, such as high thermal stability, resistance to chemicals, and excellent mechanical strength. It is commonly used in the production of coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate typically involves the polymerization of 2-propenoic acid, 2-methyl-, 2-methylpropyl ester with 2-propenoic acid in the presence of a sodium salt. The polymerization process can be initiated using free radical initiators such as peroxides or azo compounds. The reaction is usually carried out at elevated temperatures, typically between 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is then heated to the desired temperature to initiate the polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for further use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under mild conditions to prevent degradation of the polymer.
Substitution: Substitution reactions can be carried out using various reagents, such as halogens or alkylating agents, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and other industrial products due to its excellent mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other molecules, leading to the formation of stable complexes. These interactions can influence the physical and chemical properties of the polymer, making it suitable for various applications. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, propyl ester: Similar in structure but differs in the ester group attached to the polymer chain.
2-Propenoic acid, 2-methyl-, methyl ester: Another similar compound with a different ester group.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: A polymer with a more complex structure and different properties.
Uniqueness
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is unique due to its combination of high thermal stability, resistance to chemicals, and excellent mechanical strength. These properties make it particularly suitable for demanding industrial applications where other similar compounds may not perform as well.
Propiedades
Número CAS |
129984-35-6 |
|---|---|
Fórmula molecular |
C11H17NaO4 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clave InChI |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES isomérico |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES canónico |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Sinónimos |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















